molecular formula C21H22N2O2 B207294 Vinorine CAS No. 34020-07-0

Vinorine

Cat. No. B207294
CAS RN: 34020-07-0
M. Wt: 334.4 g/mol
InChI Key: CLDVMRAEPFQOSD-SZBATKQJSA-N
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Description

Vinorine is an indole alkaloid isolated from Alstonia . It is functionally related to an ajmaline .


Synthesis Analysis

This compound synthase (EC 2.3.1.160) catalyzes the acetyl-CoA- or CoA-dependent reversible formation of the alkaloids this compound (or 11-methoxy-vinorine) and 16-epi-vellosimine (or gardneral) . The asymmetric total synthesis of this compound, a polycyclic and cage-like alkaloid, has been realized in a flexible approach .


Molecular Structure Analysis

The x-ray structure of this compound synthase is described at 2.6-Å resolution. Despite low sequence identity, the two-domain structure of this compound synthase shows surprising similarity with structures of several CoA-dependent acyltransferases such as dihydrolipoyl transacetylase, polyketide-associated protein A5, and carnitine acetyltransferase .


Chemical Reactions Analysis

This compound synthase (EC 2.3.1.160) catalyses the acetyl-CoA- or CoA-dependent reversible formation of the alkaloids this compound (or 11-methoxy-vinorine) and 16-epi-vellosimine (or gardneral) .


Physical And Chemical Properties Analysis

This compound has the chemical formula C21H22N2O2 .

Scientific Research Applications

Therapeutic Potential in Nerve Injury Treatment

Vinorine, a monoterpenoid indole alkaloid, has shown promise in treating nerve injuries. A study on rats with sciatic nerve injuries found that this compound injections significantly aided in motor function recovery, sensation improvement, and nerve regeneration. This effect was linked to the regulation of nerve growth factor (NGF) and the ERK signaling pathway, suggesting this compound's potential as a therapeutic agent for nerve injury therapy (Guo et al., 2018).

Role in Biosynthesis of Alkaloids

This compound synthase, an enzyme, plays a central role in the biosynthesis of the antiarrhythmic alkaloid ajmaline in the Rauvolfia plant. This enzyme is part of the BAHD superfamily of acyltransferases, which are involved in producing various significant drugs. Understanding the structure and function of this compound synthase is crucial for comprehending the biosynthetic pathways of these alkaloids, which have wide-ranging pharmacological applications (Ma et al., 2005).

Involvement in Alkaloid Metabolism

This compound synthase also catalyzes the formation of this compound, a precursor in the complex pathway leading to ajmaline. This enzyme's functional cloning and molecular analysis contribute significantly to our understanding of alkaloid biosynthesis. This knowledge is vital for the development of pharmacological agents derived from natural products (Bayer et al., 2004).

Dual Catalytic Activity in Alkaloid Pathways

This compound hydroxylase, another enzyme, exhibits dual catalytic activity in the biosynthesis of ajmalan alkaloids. It hydroxylates this compound to form vomilenine, which can then be transformed into the anti-arrhythmic compound ajmaline. This dual functionality provides a control mechanism for the bifurcation of alkaloid pathway branches, highlighting the sophisticated catalytic capabilities evolved in plant pathways (Dang et al., 2017).

Cytotoxic and Anti-inflammatory Activities

This compound and related compounds have demonstrated cytotoxicity against tumor cell lines and selective inhibition of Cox-2, indicating potential anti-inflammatory properties. This suggests a role for this compound in developing cancer therapies and anti-inflammatory drugs (Cao et al., 2012).

Mechanism of Action

Vinorine synthase is an acetyltransferase that occupies a central role in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline in the plant Rauvolfia .

Safety and Hazards

When handling vinorine, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The asymmetric total synthesis of vinorine, a polycyclic and cage-like alkaloid, has been realized in a flexible approach . This opens up new possibilities for the production and study of this compound.

properties

IUPAC Name

(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVMRAEPFQOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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